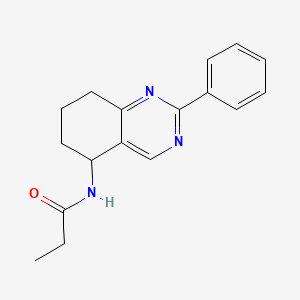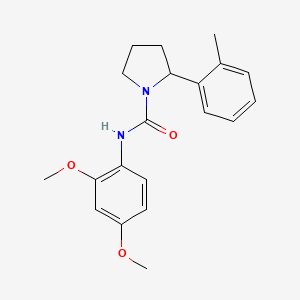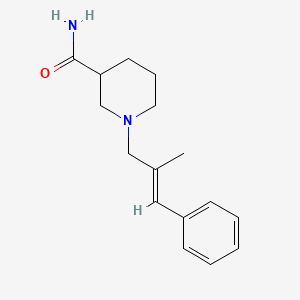
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide, also known as PTQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and neuroscience. PTQ belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases. Several studies have reported that this compound exhibits promising activity against cancer cells, as well as anti-inflammatory and analgesic effects.
This compound has also been studied for its potential applications in pharmacology and neuroscience. It has been reported to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Additionally, this compound has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region involved in learning and memory.
Mécanisme D'action
The exact mechanism of action of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been reported to enhance the release of acetylcholine in the hippocampus, which is thought to contribute to its cognitive-enhancing effects. Additionally, this compound has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and analgesic effects, as well as activity against cancer cells. Additionally, this compound has been shown to enhance cognitive function and memory, possibly through its modulation of the acetylcholine system in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to exhibit promising activity against cancer cells, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to enhance cognitive function and memory, which makes it a promising compound for the treatment of cognitive disorders.
One limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit promising activity against cancer cells, it may also exhibit toxicity towards healthy cells. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One area of interest is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to investigate the potential toxicity of this compound towards healthy cells, as well as its efficacy in vivo.
Another area of interest is the investigation of the mechanism of action of this compound. Although this compound has been shown to enhance cognitive function and memory, the exact mechanism of action is not fully understood. Further studies are needed to investigate the role of the acetylcholine system in the cognitive-enhancing effects of this compound.
Finally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as pharmacology and neuroscience. This compound has been shown to exhibit activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Further studies are needed to investigate the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with propionyl chloride in the presence of a base such as pyridine or triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been reported to yield this compound with high purity and in good yields.
Propriétés
IUPAC Name |
N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-16(21)19-14-9-6-10-15-13(14)11-18-17(20-15)12-7-4-3-5-8-12/h3-5,7-8,11,14H,2,6,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSCPVSRBVZNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)
![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)


![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4,4,4-trifluorobutanamide](/img/structure/B6057752.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)